(S)-1-叔丁基 2-乙基 4-氧代哌啶-1,2-二羧酸酯

货号 B175091

CAS 编号:

180854-44-8

分子量: 271.31 g/mol

InChI 键: YAVQLRUBKDCOCI-JTQLQIEISA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

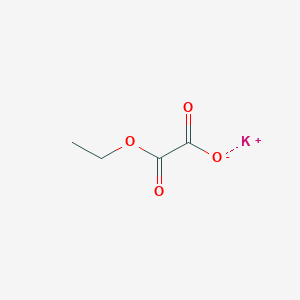

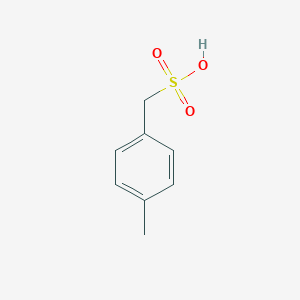

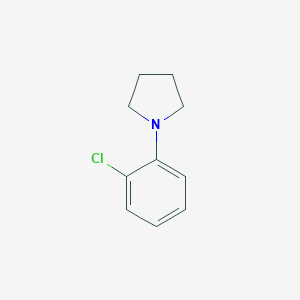

“(S)-1-tert-Butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate” is a chemical compound with the molecular formula C13H21NO5. It has a molecular weight of 271.31 g/mol. This compound is typically stored in an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The IUPAC name for this compound is “1-tert-butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate” and its InChI Key is YAVQLRUBKDCOCI-UHFFFAOYNA-N . The SMILES representation of the molecule is "CCOC(=O)C1CC(=O)CCN1C(=O)OC©©C" .Physical And Chemical Properties Analysis

This compound is a liquid with a pale yellow appearance . It has a high GI absorption and is not BBB permeant . It is not a substrate for P-gp and does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . The compound is soluble, with a solubility of 6.16 mg/ml .科学研究应用

生物降解和环境归趋

土壤和地下水中乙基叔丁基醚 (ETBE) 的生物降解

- 一篇综述总结了对乙基叔丁基醚 (ETBE)(一种汽油醚氧合剂)在土壤和地下水中的生物降解和归趋的认识。它重点介绍了需氧生物降解途径,并确定了能够利用各种代谢过程降解 ETBE 的微生物。尽管存在厌氧生物降解的可能性,但对其了解和表征较少。该综述还讨论了共污染物对生物降解过程的影响(Thornton 等人,2020).

燃料氧合剂的微生物降解

- 这项工作重点研究了在各种氧化还原条件下甲基叔丁基醚 (MTBE) 和叔丁醇 (TBA) 的降解。它回顾了降解过程的热力学、需氧途径以及化合物特异性同位素分析 (CSIA) 跟踪降解的潜力。该综述强调了燃料氧合剂与碳氢化合物相比的生物降解速率较慢,以及对地下水污染的影响(Schmidt 等人,2004).

合成应用和环境考虑

合成酚类抗氧化剂

- 一篇文章回顾了合成酚类抗氧化剂 (SPA)(包括 2,6-二叔丁基-4-甲基苯酚 (BHT))的出现、人体暴露和毒性。它讨论了它们的环境检测、对人类健康的影响,并呼吁对具有降低毒性和环境持久性的新型 SPA 进行未来研究(Liu 和 Mabury,2020).

甲基叔丁基醚 (MTBE) 的分解

- 在冷等离子体反应器中通过添加氢气分解 MTBE 的研究探索了一种将 MTBE 转化为危害较小物质的替代方法。这项研究提出了减轻 MTBE 环境污染的潜在途径(Hsieh 等人,2011).

安全和危害

属性

IUPAC Name |

1-O-tert-butyl 2-O-ethyl (2S)-4-oxopiperidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO5/c1-5-18-11(16)10-8-9(15)6-7-14(10)12(17)19-13(2,3)4/h10H,5-8H2,1-4H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAVQLRUBKDCOCI-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(=O)CCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CC(=O)CCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-tert-Butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate | |

CAS RN |

180854-44-8 | |

| Record name | 180854-44-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

To a 1 l. 138 round bottom flask was added 33.6 g (0.16 mol) of pyridinium chlorochromate, 35 g of powdered 4A molecular sieves and 200 ml of methylene chloride. After stirring the mixture at room temperature for sixty minutes, a solution of 21.3 g (0.078 mol) of ethyl cis-4-hydroxy-N-t-butoxycarbonyl-2-piperidinecarboxylate in 50 ml of methylene chloride was added. After stirring the mixture for sixty minutes at room temperature, 700 ml of diethyl ether was added. The mixture was filtered through three-fourths inch of Celite and three-fourths inch of silica gel (230-400 mesh) in a 650 ml medium porosity sintered glass funnel. The solids were washed with 1 1. of diethyl ether and the filtrate was concentrated under vacuum. To the residue was added 200 ml of diethyl ether and the mixture filtered through three-eighths inch of Celite and three-eighths inch of silica gel (230-400 mesh) in a 150 ml medium porosity sintered glass funnel. The solids were washed with 500 ml of diethyl ether and the filtrate was concentrated under vacuum. The residue was purified by high pressure liquid chromatography to provide 14.6 g of ethyl 4-oxo-N-t-butoxycarbonyl-2-piperidinecarboxylate as a colorless oil.

[Compound]

Name

4A

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Quantity

21.3 g

Type

reactant

Reaction Step Two

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-Benzyl-9-azabicyclo[3.3.1]nonane-3-carbonitrile](/img/structure/B175011.png)

![2,5-Dimethylimidazo[2,1-b]benzothiazole](/img/structure/B175027.png)